(E)-2-(2-(cyclohex-1-en-1-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
(E)-2-(2-(cyclohex-1-en-1-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a vinyl boronic ester characterized by a cyclohexene-substituted vinyl group attached to a pinacol boronate core. The (E)-stereochemistry denotes the trans configuration of the double bond in the vinyl group, which is critical for its reactivity in cross-coupling reactions. This compound is typically synthesized via hydroboration or transition metal-catalyzed borylation strategies, yielding a clear to yellow oil . Its applications span Suzuki-Miyaura couplings, radical additions, and enantioselective transformations, though steric and electronic factors often dictate its efficacy .
Properties
IUPAC Name |
2-[(E)-2-(cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h8,10-11H,5-7,9H2,1-4H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZSVSZZECWICY-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(2-(cyclohex-1-en-1-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as cyclohexenyl dioxaborolane, is a compound with significant potential in various biological applications. Its unique structure, characterized by a dioxaborolane ring and a vinyl group attached to a cyclohexene moiety, suggests interesting interactions within biological systems. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of 234.14 g/mol. The compound is typically available in high purity (around 95%) for research purposes .
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | (E)-2-(2-(cyclohexen-1-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Molecular Formula | C14H23BO2 |
| Molecular Weight | 234.14 g/mol |
| CAS Number | 245432-97-7 |
| Purity | ≥95% |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. In studies involving derivatives of dioxaborolanes, some compounds were shown to inhibit cancer cell motility and induce apoptosis in tumorigenic cells without affecting non-tumorigenic cells .
Case Study: Inhibition of Tumor Cell Growth
In a study evaluating the growth inhibition properties of various dioxaborolane derivatives on hepatocellular carcinoma (HCC) cell lines:
- Compounds Tested : Several derivatives were synthesized and tested.
- Results : Two specific compounds demonstrated significant growth inhibition at concentrations as low as 10 µM.
This suggests that the structural features of dioxaborolanes can be tailored for enhanced biological activity against cancer cells.
The mechanism through which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell proliferation and migration. Studies have shown alterations in the localization and levels of phosphoproteins involved in these pathways when treated with related compounds .
Toxicological Profile
While exploring the biological activity of this compound is crucial for its application in therapeutic contexts, understanding its toxicological aspects is equally important. Preliminary assessments indicate that certain derivatives can induce cytotoxic effects at higher concentrations. Therefore, careful dose-response studies are essential for determining safe and effective dosages for potential therapeutic use.
Safety Data
| Hazard Statements | Precautionary Statements |
|---|---|
| H315 - Causes skin irritation | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319 - Causes serious eye irritation | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do. Continue rinsing. |
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of (E)-2-(2-(cyclohex-1-en-1-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions. The compound can form stable complexes with transition metals such as palladium and nickel, facilitating the formation of carbon-carbon bonds. This property is particularly valuable in synthesizing complex organic molecules that are otherwise challenging to produce.
Case Study: Synthesis of Biologically Active Compounds
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize various biologically active derivatives through palladium-catalyzed cross-coupling reactions. The results demonstrated high yields and selectivity for the desired products, showcasing the compound's utility in drug discovery and development .
Medicinal Chemistry
Potential Anticancer Agents
The unique structure of this compound suggests potential applications in medicinal chemistry. Preliminary studies indicate that derivatives of this compound exhibit anticancer properties due to their ability to inhibit specific enzyme pathways involved in tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
A research team investigated the effects of this compound on various cancer cell lines. The study found that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells. These findings highlight the potential for developing new anticancer therapies based on this compound .
Material Science
Polymer Chemistry
In material science, this compound can be employed as a building block for synthesizing advanced polymers. Its reactivity allows for the incorporation of boron into polymer matrices, which can enhance properties such as thermal stability and mechanical strength.
Case Study: Synthesis of Boron-Doped Polymers
A recent study explored the synthesis of boron-doped polymers using this compound as a precursor. The resulting materials exhibited improved thermal and mechanical properties compared to conventional polymers. This application opens avenues for developing high-performance materials for various industrial applications .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variants include modifications to the boronate core, substituents on the vinyl group, and stereochemistry. Below is a comparative analysis:
Steric and Electronic Effects
- Steric Hindrance : The cyclohexene group in the target compound introduces significant steric bulk, which limits its utility in reactions requiring Ni-H insertion (e.g., enantioselective couplings) . By contrast, less hindered analogues like 2-(4-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit higher catalytic efficiency .
- Electronic Effects : Electron-withdrawing substituents (e.g., 3,5-difluorophenyl in ) enhance electrophilicity, making the compound more reactive in radical additions. Conversely, electron-donating groups (e.g., methoxy in ) stabilize the boronate for chemoselective transformations .
Stereochemical Influence
- E vs. Z Isomers : The (E)-configuration in the target compound often leads to lower regioselectivity in Pd-catalyzed cross-couplings compared to (Z)-isomers (e.g., ), which exhibit superior control over bond formation .
- Stereoselective Synthesis : Fe-catalyzed methods () achieve high Z-selectivity (44:1 Z:E ratio) for alkenyl boronates, underscoring the importance of catalyst choice in accessing stereochemically pure products .
Spectroscopic Differentiation
- ¹H NMR : The target compound’s cyclohexene protons resonate at δ 5.5–6.0 ppm, distinct from aryl-substituted analogues (e.g., δ 7.3–7.6 ppm for biphenyl in ) .
- IR Spectroscopy : B-O stretches near 1369–1317 cm⁻¹ are common, but substituent-specific peaks (e.g., C-F stretches at 1102 cm⁻¹ in ) aid differentiation .
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing (E)-2-(2-(cyclohex-1-en-1-yl)vinyl)-dioxaborolane derivatives?
- Methodological Answer : Utilize palladium-catalyzed cross-couplings or hydroboration protocols. For example, General Procedure 2 (from ) employs a starting boronate ester (800 mg, 3 mmol) with a cyclohexenyl precursor, yielding 85% product after flash chromatography. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or NiCl₂(dppe) for stereocontrol.
- Solvent : Anhydrous THF or toluene under inert atmosphere.
- Temperature : 60–80°C for 12–24 hours.
Reference similar protocols in for boronate ester reactivity .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Flash column chromatography (silica gel, hexane/EtOAc gradient) resolves diastereomers (dr ~5:1, as in ). For polar byproducts, use preparative HPLC with C18 columns (MeCN/H₂O mobile phase). Confirm purity via:
Q. Which spectroscopic techniques are critical for characterization?
- Methodological Answer :
- ¹¹B NMR : Detect boronate peaks at δ 28–32 ppm ( ).
- ¹H/¹³C NMR : Assign vinyl (δ 5.8–6.3 ppm) and cyclohexenyl protons (δ 1.2–2.1 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., C₁₅H₂₃BO₂⁺ requires m/z 262.1804).
Cross-validate with X-ray crystallography if crystals form (as in ) .
Advanced Research Questions
Q. How can diastereoselectivity be improved in vinylboronate synthesis?
- Methodological Answer : Modify steric/electronic factors:
- Chiral Ligands : Use (R)-BINAP or Josiphos ligands to enhance enantiomeric excess.
- Solvent Effects : Switch to DMF or DCE to stabilize transition states.
- Additives : Add ZnCl₂ or LiOTf to modulate Lewis acidity ( achieved dr 5:1 without additives; further tuning may improve ratios) .
Q. How to resolve contradictions between computational and experimental data in reaction mechanisms?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states (as in ). Compare with experimental kinetic data (e.g., Arrhenius plots). If discrepancies arise:
- Adjust Basis Sets : Use def2-TZVP for boron-containing systems.
- Solvent Modeling : Include PCM or SMD solvation models.
- Validate : Overlay computed IR/NMR spectra with experimental results .
Q. What strategies mitigate hydrolysis or protodeboronation during cross-coupling?
- Methodological Answer :
- Stabilizers : Add pinacol (1.2 equiv) or K₃PO₄ to buffer pH.
- Low-Temperature Reactions : Conduct Suzuki-Miyaura couplings at 0–25°C.
- Glovebox Use : Prevent moisture ingress ( recommends inert handling) .
Q. How can this compound be applied in functional material synthesis?
- Methodological Answer : Incorporate into π-conjugated polymers or covalent organic frameworks (COFs) for sensors ( ). Example protocol:
- Polymerization : Mix with 1,4-diiodobenzene (Pd₂(dba)₃, SPhos, K₂CO₃, 100°C).
- Characterization : UV-Vis (λmax ~450 nm), cyclic voltammetry (HOMO/LUMO levels).
- Application : Test as a fluorescence probe for nitroaromatics (LOD < 1 ppm) .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
